Lysergic Acid Hydrazide

描述

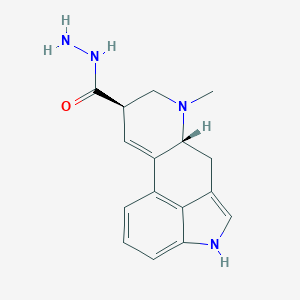

Lysergic Acid Hydrazide is a derivative of lysergic acid, which is a naturally occurring compound found in ergot alkaloids. These alkaloids are produced by the fungus Claviceps purpurea and have significant pharmacological properties. This compound is of interest due to its structural similarity to other biologically active compounds, such as lysergic acid diethylamide.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Lysergic Acid Hydrazide typically involves the reaction of lysergic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide derivative. The process involves heating lysergic acid with hydrazine hydrate, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps to remove any impurities and by-products.

化学反应分析

Types of Reactions: Lysergic Acid Hydrazide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lysergic acid derivatives, while reduction may yield reduced forms of this compound .

科学研究应用

Quantification of Ergot Alkaloids

Lysergic Acid Hydrazide has been utilized as a sum parameter for the quantification of ergot alkaloids. A recent study developed an analytical method using LAH to improve the quantitation process compared to traditional methods like HPLC-MS/MS and HPLC-FLD. The method demonstrated recovery rates between 89% to 105%, with limits of detection (LOD) and quantification (LOQ) significantly below European maximum levels for ergot alkaloids .

Table 1: Comparison of Analytical Methods Using LAH

| Method | Recovery Rate (%) | LOD (µg/kg) | LOQ (µg/kg) |

|---|---|---|---|

| HPLC-MS/MS | Not specified | 0.185 | 0.655 |

| HPLC-FLD | Not specified | Not specified | Not specified |

| New SPM with LAH | 89 - 105 | Not specified | Not specified |

Stability Studies

The stability of this compound under various conditions was assessed, revealing that thermal degradation occurs at elevated temperatures. At 120 °C, nearly half of the hydrazide was lost after two hours, while lower temperatures (80 °C) resulted in better recovery rates . This information is crucial for optimizing conditions in analytical assays.

Synthesis of Ergot Alkaloid Derivatives

LAH serves as a precursor in synthesizing various ergot alkaloid derivatives, which have pharmaceutical significance. The hydrazinolysis reaction allows for the cleavage of amide bonds in ergot alkaloids, facilitating the formation of lysergic acid derivatives that can be further modified into active pharmaceutical ingredients .

Case Study: Synthesis of D-Isothis compound

A notable application involves the synthesis of D-isothis compound from lysergic acid derivatives without racemization, yielding products suitable for pharmaceutical development. This process has been shown to achieve yields exceeding 95% under optimized conditions .

Development of Calibration Standards

This compound has been identified as an effective calibration standard for assays targeting ergot alkaloids due to its uniform structure and stability during analysis. Its use simplifies the calibration process and enhances the accuracy of quantitative analyses in food safety and toxicology .

Method Optimization

Research indicates that optimizing reaction conditions for LAH synthesis can significantly improve yields and reduce reaction times. The addition of hydrazinium chloride has been shown to enhance the reaction rate, particularly for more stable compounds like ergometrine .

Table 2: Reaction Conditions for LAH Synthesis

| Condition | Yield (%) | Reaction Time (min) | Temperature (°C) |

|---|---|---|---|

| Standard Conditions | ~65 | 40 | ~120 |

| Optimized with Hydrazinium Cl. | >80 | <20 | ~80 |

Advantages Over Traditional Methods

The use of this compound offers several advantages over traditional hydrolysis methods, including higher yields, reduced side reactions, and simplified workflows for multiple sample derivatization .

作用机制

The mechanism of action of Lysergic Acid Hydrazide involves its interaction with various molecular targets, including serotonin receptors. It is believed to exert its effects by modulating the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact molecular pathways involved are still under investigation .

相似化合物的比较

Lysergic Acid Hydrazide is structurally similar to other ergot alkaloids, such as:

- Ergotamine

- Ergosine

- Ergotoxin

- Ergocryptine

- Ergocristine

- Ergoclavine

- Chanoclavine

Compared to these compounds, this compound is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties .

生物活性

Lysergic Acid Hydrazide (LAH) is a derivative of lysergic acid, primarily known for its role in the synthesis of various ergot alkaloids. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the reaction of ergotamine tartrate with hydrazine hydrate. The process yields two isomers of the hydrazide, which can be separated and quantified for further studies. The synthesis method has been optimized to improve yield and purity, demonstrating a maximum yield of about 65% under specific conditions .

1. Antimicrobial Activity

LAH exhibits significant antimicrobial properties. Research indicates that hydrazide derivatives can inhibit the growth of various bacterial strains. In a study evaluating several hydrazide–hydrazone derivatives, compounds derived from LAH showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| LAH | Staphylococcus aureus | 21 |

| LAH | Escherichia coli | 20 |

| LAH | Pseudomonas aeruginosa | 19 |

2. Anticancer Activity

This compound has shown promise in anticancer research. A systematic review identified several hydrazone derivatives with LAH as a core structure that demonstrated potent activity against various cancer cell lines, including drug-resistant pancreatic carcinoma cells . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity Assessment

In vitro studies have demonstrated that LAH derivatives significantly inhibit the proliferation of human tumor cell lines. For instance, compounds derived from LAH were tested against Hep-G2 (liver cancer) and CCRF (leukemia) cell lines, showing IC50 values in the micromolar range, indicating strong anticancer potential .

3. Neuropharmacological Effects

The neuropharmacological implications of LAH have also been explored. Some studies suggest that LAH may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The compound's ability to modulate serotonin receptors could be linked to its psychoactive properties, similar to other lysergic acid derivatives .

The biological activities of this compound are attributed to its structural characteristics that allow interaction with various biological targets:

- Monoamine Oxidase Inhibition : LAH has been noted for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .

- Reactive Oxygen Species Scavenging : Some hydrazides exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to their anticancer effects by reducing oxidative stress in cells .

属性

IUPAC Name |

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMPWWTAQZUQB-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537381 | |

| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5256-61-1 | |

| Record name | (8beta)-6-Methyl-9,10-didehydroergoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。